6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol
Description
Introduction
Chemical Classification within Prenylated Flavonoids
6-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol, also known as Kazinol B , belongs to the prenylated flavonoid family. Prenylated flavonoids are characterized by the presence of hydrophobic prenyl groups (C5 isoprenoid units) attached to a flavonoid backbone, which enhances their membrane affinity and bioactivity . This compound features two chromen (benzopyran) rings: one substituted with a 3-methylbut-2-enyl (prenyl) group and the other with a dihydrochromen moiety (Figure 1).
Structural Features:
- Core scaffold : A biflavonoid system comprising two chromen rings linked via a carbon–carbon bond.
- Prenyl substitution : A 3-methylbut-2-enyl group at position 7 of the chromen-8-ol ring, a hallmark of prenylflavonoids .
- Hydroxy and methyl groups : Hydroxyl groups at positions 7 and 8, and dimethyl substitutions at position 2 of the chromen-8-ol ring .
This structural complexity places Kazinol B within the diprenylated chromenol subclass, distinct from simpler prenylflavonoids like 8-prenylnaringenin (a single prenyl group on a flavanone backbone) .
Table 1: Key Molecular Properties of Kazinol B
The stereochemistry of the dihydrochromen moiety (2S configuration) and the spatial arrangement of prenyl groups are critical for its interactions with biological targets, though specific mechanistic studies remain limited .
Historical Context of Chromenyl Derivatives Discovery
Chromenyl derivatives, including chromones (4H-chromen-4-ones) and chromanones (dihydrochromenones), have been studied since the early 20th century for their roles in plant physiology and medicinal chemistry . Kazinol B was first isolated in the late 20th century during phytochemical investigations of Broussonetia species, which have been used in traditional Asian medicine for anti-inflammatory and antioxidant purposes .
Milestones in Chromenyl Research:
- 1950s–1970s : Initial characterization of chromones in Cassia and Artocarpus species, highlighting their antimicrobial properties .
- 1980s–1990s : Discovery of prenylated flavonoids like Kazinol B and 8-prenylnaringenin, linking prenylation to enhanced bioactivity .
- 2000s–Present : Advances in spectroscopic techniques (e.g., 2D NMR, HR-ESI-MS) enabling precise structural elucidation of complex derivatives like Kazinol B .
Table 2: Comparative Analysis of Selected Prenylated Flavonoids
The isolation of Kazinol B from Broussonetia spp. underscores the ecological role of prenylated flavonoids in plant defense mechanisms, likely deterring herbivores through oxidative or hormonal interference . Subsequent studies have explored its synthetic analogs, though none have yet reached clinical evaluation.
Properties
IUPAC Name |
6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCBHDIGHKHWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol, a prenylated flavonoid, exhibits a range of biological activities attributed to its unique chromene structure. This compound is characterized by multiple hydroxyl groups and isoprenyl side chains, which contribute to its pharmacological potential. This article explores its biological activity, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that enhances its biological interactions. The presence of hydroxyl groups increases its solubility and reactivity, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various strains of bacteria.
Case Studies
-
Antibacterial Efficacy : A study evaluated the antimicrobial activity of several flavonoids, including the compound . It was found to have minimum inhibitory concentrations (MIC) ranging from 8 µM to 64 µM against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
The compound demonstrated a bactericidal effect at higher concentrations, showing a reduction in colony-forming units (CFU) after treatment .
Bacterial Strain MIC (µM) Staphylococcus aureus 16 Staphylococcus epidermidis 8 Bacillus megaterium 64 - Biofilm Inhibition : The compound also showed promising results in inhibiting biofilm formation. It was effective at disrupting established biofilms of S. aureus, indicating its potential use in treating biofilm-associated infections .
Antioxidant Activity
The antioxidant capacity of the compound has been assessed using various in vitro assays. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress-related damage. This property is crucial for developing therapeutic agents aimed at conditions exacerbated by oxidative stress.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines have indicated that while the compound exhibits antimicrobial properties, it also poses some level of toxicity at higher concentrations.
Cytotoxic Effects
A study on HaCaT cells (human keratinocyte cell line) revealed that the compound was non-toxic at lower concentrations (up to 16 µM), but cell viability decreased significantly at concentrations above 32 µM .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 8 | 100 |
| 16 | 95 |
| 32 | 75 |
| 64 | <10 |
These findings suggest that while the compound has therapeutic potential, careful consideration of dosage is necessary to minimize cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Kazinol B and related compounds:
Key Structural and Functional Insights:
Core Structure Variations: Kazinol B and 2',4'-dihydroxy-7-methoxy-8-prenylflavan share a flavan backbone, whereas mangostins and celebixanthones are xanthones. Neobavaisoflavone is an isoflavone with a distinct 3-phenylchroman-4-one framework . The prenyl group (3-methylbut-2-enyl) is a common substituent in bioactive compounds, enhancing lipophilicity and membrane permeability .
Bioactivity Profiles: Kazinol B’s bioactivity is less documented compared to mangostins, which show anti-HIV-1 RT and antimalarial activities . Neobavaisoflavone inhibits Aβ42 aggregation, suggesting neuroprotective applications .
Stereochemical Influence: The S-configuration at C-2 in Kazinol B may influence receptor binding, analogous to estrogenic flavanones like (2S)-7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one .
Research Findings and Data Tables
Table 1: Pharmacological Activities of Comparable Compounds
Preparation Methods
Extraction from Natural Sources
Plant Material Selection and Pretreatment
The root bark of Broussonetia kazinoki is the primary source of Kazinol B. Fresh or dried root bark is washed, cut into small pieces (10–20 cm), and shade-dried for 5–7 days to preserve thermolabile compounds.
Solvent Extraction
Ethanol is the most effective solvent for extracting Kazinol B due to its ability to solubilize polar and non-polar constituents.
Protocol:
- Solvent-to-Material Ratio : 5:1–20:1 (w/v).
- Temperature : 60–80°C for 4–6 hours under reflux.
- Post-Extraction : Filter through Whatman No. 1 paper, concentrate under reduced pressure (≤60°C) to 1/10–1/20 of the original volume.
Yield : 3.9–13.58% (w/w) depending on solvent polarity and extraction duration.
Comparative Solvent Efficiency:
| Solvent | Purity (HPLC) | Yield (%) |
|---|---|---|
| Ethanol | ≥98% | 12.76 |
| Ethyl Acetate | 85–90% | 4.79 |
| Methanol | 92–95% | 13.58 |
Purification Techniques
Silica Gel Column Chromatography
The ethyl acetate fraction is subjected to silica gel chromatography (200–300 mesh) with gradient elution:
Elution Profile:
Advanced Techniques
Structural Characterization
Spectroscopic Analysis
Yield Optimization Strategies
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Extraction Time | 6 hours | Maximizes solubility |
| Solvent Polarity | Ethanol | Balances polarity |
| Crystallization Temp | 0–7°C | Enhances crystal formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
